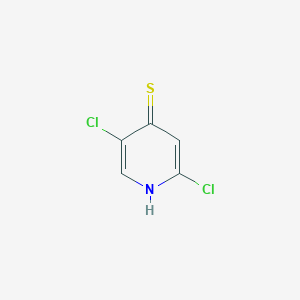

2,5-Dichloro-4-mercaptopyridine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2,5-Dichloro-4-mercaptopyridine (DCMP) is a chemical compound that belongs to the class of pyridine derivatives. It is a yellowish crystalline powder that is soluble in water and organic solvents. DCMP has been widely used in scientific research due to its unique properties and potential applications in various fields.

Applications De Recherche Scientifique

Détection des Ions Mercure

L'une des applications importantes du 2,5-Dichloro-4-mercaptopyridine est la détection des ions mercure . Le composé est utilisé comme matériau sensible et est décoré à la surface d'une électrode en or. Il peut détecter des traces de Hg2+ à la fois par voltampérométrie à impulsions différentielles (DPV) et par spectroscopie d'impédance électrochimique (EIS) . Le capteur présente une large plage de détection allant de 0,01 μg/L à 500 μg/L avec une limite de détection (LOD) faible de 0,002 μg/L par mesures EIS .

Surveillance Environnementale

Le capteur d'ions mercure utilisant le this compound a des applications pratiques dans la surveillance environnementale . Le capteur a été validé avec des échantillons d'eau du robinet et d'eau de l'étang, démontrant son application potentielle pour la détection environnementale sur site .

Applications Cliniques

Le capteur d'ions mercure peut également être utilisé pour les tests de point de soin in vivo dans des applications cliniques . Cela en fait un outil précieux pour la détection en temps réel des ions mercure dans le corps humain .

Recherche sur les Mono-Couches Auto-Assemblées (SAM)

Le this compound est utilisé dans l'étude des mono-couches auto-assemblées (SAM) sur une électrode en or polycristalline . L'électrochimie de ces SAM est étudiée à l'aide de la voltampérométrie cyclique .

Étude de l'Activité Électrochimique

La coordination de Hg2+ avec l'azote de la pyridine du this compound génère des changements dans l'activité électrochimique de la surface de l'électrode . Cette propriété est utilisée pour étudier le comportement électrochimique de différentes surfaces .

Amplification du Signal du Capteur

Les nanoparticules d'or (AuNPs) sont connectées à la surface du capteur via la structure this compound-Hg-2,5-Dichloro-4-mercaptopyridine, qui joue un rôle important dans l'amplification du signal . Cela améliore la sensibilité du capteur, le rendant adapté à la détection de très faibles concentrations d'ions mercure .

Mécanisme D'action

Target of Action

It is known that mercaptopyridine derivatives, which include 2,5-dichloro-4-mercaptopyridine, are used as effective ligands in the syntheses of transition metal complexes . This suggests that the compound may interact with metal ions or complexes in biological systems.

Mode of Action

Perhalogenated pyridines, a group to which this compound belongs, are highly reactive towards nucleophilic attack due to their electron-deficient nature . This suggests that this compound may interact with its targets through nucleophilic substitution reactions.

Action Environment

Factors such as the nature of the nucleophile, reaction conditions, and solvent can significantly influence the regiochemistry of reactions involving this compound .

Analyse Biochimique

Biochemical Properties

2,5-Dichloro-4-mercaptopyridine plays a significant role in biochemical reactions, particularly due to its ability to interact with various enzymes and proteins. It has been observed to form complexes with metal ions, which can influence its biochemical activity. For instance, it can interact with enzymes that have metal cofactors, potentially inhibiting or modifying their activity. The compound’s thiol group (-SH) is reactive and can form disulfide bonds with cysteine residues in proteins, altering their structure and function .

Cellular Effects

This compound affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. The compound can induce oxidative stress in cells by generating reactive oxygen species (ROS), which can lead to changes in gene expression and activation of stress response pathways. Additionally, it can interfere with cellular metabolism by inhibiting key metabolic enzymes .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. The compound can bind to enzymes and proteins through its thiol group, forming covalent bonds with cysteine residues. This binding can result in enzyme inhibition or activation, depending on the specific enzyme and the nature of the interaction. Additionally, this compound can affect gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound can degrade over time, leading to the formation of degradation products that may have different biological activities. Long-term exposure to the compound can result in cumulative effects on cells, including changes in gene expression and cellular metabolism .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in cellular metabolism and gene expression. Toxic or adverse effects have been observed at high doses, including oxidative stress, cellular damage, and disruption of normal cellular processes. Threshold effects have also been noted, where a certain dosage level is required to elicit a biological response.

Metabolic Pathways

This compound is involved in various metabolic pathways. It can be metabolized by enzymes such as cytochrome P450, leading to the formation of metabolites that may have different biological activities. The compound can also interact with cofactors such as NADH and FADH2, influencing metabolic flux and metabolite levels. These interactions can affect the overall metabolic balance within cells .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its chemical properties. The compound can be transported across cell membranes by specific transporters or through passive diffusion. Once inside the cell, it can bind to proteins and other biomolecules, affecting its localization and accumulation. The distribution of this compound within tissues can also be influenced by factors such as blood flow and tissue permeability .

Subcellular Localization

This compound can localize to specific subcellular compartments, affecting its activity and function. The compound may be directed to certain organelles, such as the mitochondria or the endoplasmic reticulum, through targeting signals or post-translational modifications. This localization can influence the compound’s interactions with biomolecules and its overall biological activity .

Propriétés

IUPAC Name |

2,5-dichloro-1H-pyridine-4-thione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3Cl2NS/c6-3-2-8-5(7)1-4(3)9/h1-2H,(H,8,9) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPDSXURQWYPVIV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC=C(C1=S)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3Cl2NS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.05 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1804414-12-7 |

Source

|

| Record name | 2,5-dichloropyridine-4-thiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-chloro-2-methyl-N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzenesulfonamide](/img/structure/B2564284.png)

![4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)butyl 3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanoate](/img/structure/B2564291.png)

![3-methyl-5-((3-oxo-4-(thiazol-2-yl)piperazin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2564295.png)

![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2564296.png)

![7-Bromo-2-methyl-1-(pyridin-4-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2564302.png)